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Introduction

Pexidartinib, marketed under the brand name Turalio, is a first-in-class, orally bioavailable
small molecule kinase inhibitor.[1] It is a potent and selective inhibitor of the colony-stimulating
factor 1 receptor (CSF1R), as well as having activity against other receptor tyrosine kinases
such as KIT and FMS-like tyrosine kinase 3 (FLT3).[2][3] This technical guide provides an in-
depth overview of the chemical structure, physicochemical properties, and mechanism of action
of pexidartinib, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

Pexidartinib is a pyrrolopyridine derivative.[2] Its chemical structure is characterized by a 5-
chloro-1H-pyrrolo[2,3-b]pyridine core substituted at position 3 with a methyl group linked to a
pyridin-2-amine, which in turn is N-substituted with a methyl group attached to a 6-
(trifluoromethyl)pyridin-3-yl moiety.

IUPAC Name: 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6- (trifluoromethyl)pyridin-3-
yllmethyl}pyridin-2-amine

SMILES: C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)CI)NCC4=CN=C(C=C4)C(F)(F)F

Physicochemical Properties
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A summary of the key physicochemical properties of pexidartinib is presented in the table
below. These properties are crucial for understanding its absorption, distribution, metabolism,
and excretion (ADME) profile, as well as for designing appropriate formulations and
experimental conditions.

Property Value Source
Molecular Formula C20H15CIFsNs PubChem
Molecular Weight 417.81 g/mol [2]

pKa (Strongest Acidic) 15.68 [4]

pKa (Strongest Basic) 6.76 [4]
LogP 477 [3]
Boiling Point 580.0 + 50.0 °C at 760 mmHg  [3]
Solubility (Water) Insoluble (<1 mg/mL) [3][5]
Solubility (Ethanol) Insoluble (<1 mg/mL) [31[5]
Solubility (DMSO) >84 mg/mL (201.04 mM) [5]
Solubility (DMF) ~20 mg/mL (6171

Mechanism of Action and Signhaling Pathways

Pexidartinib exerts its therapeutic effects by inhibiting key receptor tyrosine kinases (RTKS)
involved in cell proliferation, differentiation, and survival. Its primary target is the Colony-
Stimulating Factor 1 Receptor (CSF1R). Additionally, it shows potent inhibitory activity against
the KIT proto-oncogene receptor tyrosine kinase and FMS-like tyrosine kinase 3 (FLT3).[2][3]

CSFI1R Signaling Pathway Inhibition

The CSF1/CSF1R signaling axis plays a critical role in the regulation and differentiation of
monocytes and macrophages.[8] In the context of tenosynovial giant cell tumor (TGCT), a rare
and debilitating neoplasm, a small population of tumor cells overproduces the CSF1 ligand.
This leads to the recruitment of a large number of non-neoplastic CSF1R-expressing cells,
primarily macrophages, which form the bulk of the tumor mass.[9]
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Pexidartinib functions as an ATP-competitive inhibitor of CSF1R. By binding to the ATP-
binding pocket of the receptor’s intracellular kinase domain, it prevents the autophosphorylation
and activation of the receptor upon ligand binding.[8] This blockade of CSF1R signaling leads
to the depletion of tumor-associated macrophages, thereby reducing the tumor burden and
alleviating symptoms.[9]
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Prepare Reagents:

- Kinase (CSF1R, KIT, or FLT3)
- Substrate (Poly-Glu,Tyr)
-ATP
- Pexidartinib dilutions

Plate Setup:

Add kinase, substrate, and
pexidartinib/DMSO to wells

Initiate Reaction:
Add ATP

!

Incubate at 30°C

Stop Reaction &
Add ADP-Glo Reagent

Measure Luminescence

Data Analysis:
Calculate % inhibition and IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8023850?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Pexidartinib
https://pubchem.ncbi.nlm.nih.gov/compound/Pexidartinib
https://www.invivochem.com/pexidartinib-plx3397.html
https://www.invivochem.com/pexidartinib-plx3397.html
https://www.invivochem.com/pexidartinib-plx3397.html
https://go.drugbank.com/drugs/DB12978
https://www.selleckchem.com/products/pexidartinib-plx3397.html
https://cdn.caymanchem.com/cdn/insert/18271.pdf
https://www.medkoo.com/uploads/product/Pexidartinib__PLX3397_/product_insert/ProductData-Pexidartinib.pdf
https://www.researchgate.net/figure/Pexidartinib-and-the-CSF1-receptor-A-Chemical-structure-of-pexidartinib-and-B_fig1_343169577
https://pmc.ncbi.nlm.nih.gov/articles/PMC7210448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7210448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7210448/
https://www.benchchem.com/product/b8023850#pexidartinib-chemical-structure-and-properties
https://www.benchchem.com/product/b8023850#pexidartinib-chemical-structure-and-properties
https://www.benchchem.com/product/b8023850#pexidartinib-chemical-structure-and-properties
https://www.benchchem.com/product/b8023850#pexidartinib-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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